4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride
CAS No.: 2408963-38-0
Cat. No.: VC11608093
Molecular Formula: C6H12ClNO
Molecular Weight: 149.62 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408963-38-0 |
|---|---|
| Molecular Formula | C6H12ClNO |
| Molecular Weight | 149.62 g/mol |
| IUPAC Name | 4-methoxy-2-azabicyclo[2.1.1]hexane;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO.ClH/c1-8-6-2-5(3-6)7-4-6;/h5,7H,2-4H2,1H3;1H |
| Standard InChI Key | CJJHSASJSPJZKT-UHFFFAOYSA-N |
| Canonical SMILES | COC12CC(C1)NC2.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Methoxy-2-azabicyclo[2.1.1]hexane hydrochloride belongs to the 2-azabicyclo[2.1.1]hexane family, featuring a bridgehead nitrogen atom and a methoxy group at the 4-position (Figure 1). The bicyclo[2.1.1]hexane scaffold imposes significant ring strain, resulting in a compact, three-dimensional structure that enhances binding selectivity in biological systems . The hydrochloride salt form improves solubility, facilitating its use in aqueous reaction conditions .
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 2408963-38-0 |
| Molecular Formula | |
| Molecular Weight | 149.62 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride derivatives. For example, methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride (a related compound) exhibits distinct NMR signals at δ 3.72 (s, OCH) and δ 4.10–4.30 (m, bridgehead protons) . NMR data for analogous compounds reveal carbonyl carbons at δ 172.1 ppm and quaternary carbons near δ 70 ppm .
Synthesis and Scalability
Synthetic Routes
The synthesis of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride derivatives typically begins with bicyclo[2.1.1]hexane precursors. A landmark study by Chernykh et al. (2024) optimized a multigram-scale route starting from methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate . Key steps include:
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Methoxy Introduction: Reaction with methyl iodide () in dimethylformamide (DMF) using potassium carbonate () as a base, achieving 70% yield .
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Hydrochloride Salt Formation: Treatment with hydrogen chloride () in methanol, yielding the final product after solvent evaporation .
Table 2: Optimized Synthesis of Key Intermediate
| Step | Reagents/Conditions | Yield | Scale |
|---|---|---|---|
| 1 | , DMF, rt | 70% | 22.0 g |
| 2 | , MeOH, reflux | 95% | 100.0 g |
Process Optimization
Critical modifications enabling scalability include:
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Solvent Selection: Using methanol for hydrochloride formation minimizes side reactions .
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Purification Techniques: Co-evaporation with fresh methanol removes residual reagents, enhancing purity .
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Temperature Control: Maintaining temperatures below 10°C during exothermic steps prevents decomposition .
Applications in Medicinal Chemistry
Peptidomimetic Design
The rigid bicyclic structure of 4-methoxy-2-azabicyclo[2.1.1]hexane hydrochloride mimics proline’s conformational restrictions, making it a valuable peptidomimetic. Esslinger et al. demonstrated its utility in stabilizing β-turn motifs in peptides, enhancing receptor binding affinity .
Drug Discovery Platforms
This compound serves as a building block in fragment-based drug design. Its small size and high three-dimensionality enable efficient exploration of chemical space, particularly for targets like G protein-coupled receptors (GPCRs) and kinases .
Comparative Analysis with Analogous Compounds
Table 3: Comparison of 2-Azabicyclo[2.1.1]hexane Derivatives
The methoxy variant’s lower molecular weight and enhanced solubility make it preferable for aqueous-phase reactions compared to bulkier analogs .
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